N-propyl-1,2,3-benzothiadiazole-6-carboxamide
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Description
1,2,3-Benzothiadiazole is a bicyclic aromatic chemical composed of a benzene ring fused to a 1,2,3-thiadiazole . It’s a colorless solid and soluble in organic solvents .
Synthesis Analysis
1,2,3-Benzothiadiazole can be prepared by the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . Another method involves converting anilines to benzothiadiazole using the Herz reaction .Molecular Structure Analysis
The molecule is planar with N-N and S-N distances of 128 and 171 picometers respectively, indicative of multiple bond character . Like naphthalene, this heterocycle is a 10-electron system .Chemical Reactions Analysis
1,2,3-Benzothiadiazole is much less nucleophilic than naphthalene. Nitration is slow . Many of its simple derivatives have been made from 2-aminothiophenols already having additional substituents . It’s a very weak base and alkylation reactions give exclusively the 3-amino quaternary salt .Physical and Chemical Properties Analysis
The chemical formula for 1,2,3-Benzothiadiazole is C6H4N2S with a molar mass of 136.17 g·mol −1 . It has a melting point of 36–37 °C and a boiling point of 220.5 °C .Mechanism of Action
Future Directions
Benzothiadiazole derivatives have found significant use in the field of organic electronics, particularly in the construction of high-performance donor–acceptor polymers . They have demonstrated interesting properties and promising performances as active layers in organic photovoltaics and organic field-effect transistors .
Properties
IUPAC Name |
N-propyl-1,2,3-benzothiadiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-2-5-11-10(14)7-3-4-8-9(6-7)15-13-12-8/h3-4,6H,2,5H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYURGUWWGOJMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)N=NS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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